5-Bromo-2-chloro-3-nitropyridine

Description

The exact mass of the compound 5-Bromo-2-chloro-3-nitropyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Bromo-2-chloro-3-nitropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-chloro-3-nitropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

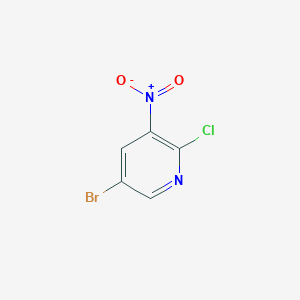

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-chloro-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClN2O2/c6-3-1-4(9(10)11)5(7)8-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWQQPSDIIVXFOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1[N+](=O)[O-])Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427113 | |

| Record name | 5-Bromo-2-chloro-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67443-38-3 | |

| Record name | 5-Bromo-2-chloro-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-BROMO-2-CHLORO-3-NITROPYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Pyridine Scaffolds in Modern Organic and Medicinal Chemistry

Pyridine (B92270) (C₅H₅N), an aromatic heterocyclic compound, is a cornerstone of modern organic and medicinal chemistry. researchgate.netnih.gov Its structural similarity to benzene (B151609), with one CH group replaced by a nitrogen atom, imparts unique chemical properties that make it a "privileged scaffold" in drug discovery. nih.govrsc.org The nitrogen atom's presence influences the ring's electron distribution, enhancing its ability to interact with biological targets and improving properties like water solubility, which is often beneficial for pharmaceutical candidates. nih.gov

The versatility of the pyridine ring allows for its incorporation into a vast array of molecular architectures, leading to the development of numerous therapeutic agents and agrochemicals. nih.govnih.gov In fact, pyridine is a core component in over 7,000 existing drug molecules and has been a consistent feature in drugs approved by the U.S. Food and Drug Administration (FDA). researchgate.netnih.govrsc.org Its derivatives have shown a wide spectrum of biological activities, including antibacterial, antiviral, and anticancer properties. researchgate.nettandfonline.com The ability to easily functionalize the pyridine ring at various positions further solidifies its importance, enabling chemists to fine-tune the pharmacological profiles of new chemical entities. nih.gov

Overview of Halogenated Nitropyridine Architectures in Chemical Synthesis

Within the broad family of pyridine (B92270) derivatives, halogenated nitropyridines represent a particularly valuable class of building blocks for chemical synthesis. The presence of both halogen (e.g., fluorine, chlorine, bromine, iodine) and nitro (-NO₂) groups on the pyridine ring creates a highly activated system ripe for diverse chemical transformations. nih.gov The electron-withdrawing nature of the nitro group, coupled with the inherent reactivity of the carbon-halogen bonds, makes these compounds excellent substrates for nucleophilic aromatic substitution (SNAᵣ) reactions. youtube.com

This reactivity allows for the strategic introduction of a wide range of functional groups, including amines, alkoxides, and thiolates, at specific positions on the pyridine ring. pipzine-chem.com This modular approach is a powerful tool for constructing complex molecules with desired properties. Furthermore, the halogen atoms serve as handles for various metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, which are fundamental for creating carbon-carbon and carbon-heteroatom bonds. nih.gov The specific positioning of the halogen and nitro groups on the pyridine scaffold dictates the regioselectivity of these reactions, providing chemists with precise control over the final molecular structure. nih.govpipzine-chem.com

Research Trajectories for 5 Bromo 2 Chloro 3 Nitropyridine Within Halogenated Pyridine Heterocycle Research

Multi-Step Synthetic Sequences from Pyridine Derivatives

The construction of the 5-bromo-2-chloro-3-nitropyridine molecule is typically achieved through a carefully designed sequence of reactions starting from simpler pyridine compounds. These syntheses underscore the importance of regioselectivity and functional group compatibility.

Nitration Strategies for Pyridine Ring Systems

Direct nitration of the pyridine ring is a challenging endeavor due to the electron-deficient nature of the heterocycle, which is further deactivated upon protonation of the nitrogen atom under strongly acidic nitrating conditions. researchgate.net This often leads to low yields and is of limited synthetic utility for producing many simple nitropyridines. researchgate.netresearchgate.net

To circumvent these issues, alternative strategies have been developed. One effective method involves the reaction of pyridine with dinitrogen pentoxide (N₂O₅) to form an N-nitropyridinium salt. researchgate.netntnu.no Subsequent treatment with aqueous sodium bisulfite (NaHSO₃) facilitates a acs.org sigmatropic shift of the nitro group from the nitrogen to the 3-position of the pyridine ring, yielding 3-nitropyridine. researchgate.netntnu.no This method, known as Bakke's procedure, provides good yields for 4-substituted pyridines and moderate yields for 3-substituted pyridines. researchgate.net

Another approach utilizes a mixture of nitric acid and trifluoroacetic anhydride, which has been shown to produce 3-nitropyridines from various substituted pyridines in yields ranging from 10% to 83%. rsc.org For specific substrates, such as chlorinated pyridines, nitration can be achieved using a mixture of sulfuric and nitric acid at elevated temperatures. youtube.com For instance, a chlorinated pyridine was successfully nitrated at 110°C, demonstrating the robustness of this method even with electron-withdrawing groups present. youtube.com

The choice of nitrating agent and reaction conditions is crucial for achieving the desired regioselectivity and yield. The table below summarizes different nitration strategies for pyridine derivatives.

| Starting Material | Nitrating Agent/Conditions | Product | Yield | Reference |

| Pyridine | 1. N₂O₅, organic solvent; 2. aq. NaHSO₃ | 3-Nitropyridine | 77% | researchgate.net |

| Substituted Pyridines | HNO₃, Trifluoroacetic anhydride | 3-Nitropyridines | 10-83% | rsc.org |

| Chlorinated Pyridine | H₂SO₄, HNO₃, 110°C | Nitrated Chloropyridine | Clean reaction | youtube.com |

| 2-Amino-5-bromopyridine (B118841) | 95% HNO₃, H₂SO₄, 0-60°C | 2-Amino-5-bromo-3-nitropyridine (B172296) | 85-93% | orgsyn.org |

Halogenation Protocols for Selective Introduction of Bromine and Chlorine Substituents

The introduction of bromine and chlorine at specific positions on the pyridine ring is a critical step in the synthesis of 5-bromo-2-chloro-3-nitropyridine. Direct electrophilic halogenation of pyridine is often difficult and requires harsh conditions due to the ring's low π-nucleophilicity. chemrxiv.org

One common strategy involves the halogenation of a pre-functionalized pyridine derivative. For example, 2-amino-5-bromopyridine can be synthesized by the bromination of 2-aminopyridine (B139424) with N-bromosuccinimide (NBS) in acetonitrile (B52724) at low temperatures, achieving high regioselectivity. chemicalbook.com

Another approach is the conversion of a hydroxyl group to a chlorine atom. For instance, 3-bromo-4-methyl-5-nitropyridin-2-ol (B3026667) can be treated with phosphorus oxychloride (POCl₃) in acetonitrile at elevated temperatures to yield 3-bromo-2-chloro-4-methyl-5-nitropyridine. rsc.org A similar transformation can be performed on 2-hydroxy-5-nitropyridine (B147068) to produce 2-chloro-5-nitropyridine (B43025). innospk.com

The Finkelstein reaction provides a method for halogen exchange. For example, a bromine atom can be replaced by an iodine atom by treating the bromo-substituted pyridine with sodium iodide (NaI) in acetone. This highlights the tunability of the halogen substitution pattern on the pyridine ring.

The following table outlines various halogenation protocols for pyridine derivatives.

| Starting Material | Halogenating Agent/Conditions | Product | Yield | Reference |

| 2-Aminopyridine | N-Bromosuccinimide, Acetonitrile, 0-5°C | 2-Amino-5-bromopyridine | Good regioselectivity | chemicalbook.com |

| 3-Bromo-4-methyl-5-nitropyridin-2-ol | POCl₃, Acetonitrile, 75°C | 3-Bromo-2-chloro-4-methyl-5-nitropyridine | 88% | rsc.org |

| 2-Hydroxy-5-nitropyridine | POCl₃, 120°C | 2-Chloro-5-nitropyridine | >95% | innospk.com |

| 2-Bromo-5-chloro-3-nitropyridine | NaI, Acetone, 50°C | 2-Iodo-5-chloro-3-nitropyridine | 85% |

Sequential Functionalization Approaches in Pyridine Synthesis

The synthesis of 5-bromo-2-chloro-3-nitropyridine often relies on a sequential functionalization strategy, where the substituents are introduced in a stepwise manner. A common route starts with the bromination of 2-aminopyridine to form 2-amino-5-bromopyridine. orgsyn.orgchemicalbook.com This is followed by nitration to yield 2-amino-5-bromo-3-nitropyridine. orgsyn.orgchemicalbook.com The amino group is then converted to a chloro group via a Sandmeyer-type reaction, where diazotization is followed by treatment with a chloride source. chemicalbook.com

An alternative pathway begins with a pre-halogenated pyridine. For example, 2-bromo-5-chloropyridine (B189627) can be directly nitrated using a mixture of nitric and sulfuric acids to produce the desired nitro-substituted product. Another route involves the chlorination of 2-hydroxy-5-nitropyridine to give 2-chloro-5-nitropyridine, which can then be brominated. innospk.comnbinno.com

The choice of the synthetic sequence is critical and depends on the availability of starting materials and the desired regioselectivity at each step. The reactivity of the existing substituents on the pyridine ring dictates the conditions required for the subsequent functionalization. For instance, the presence of an amino group directs bromination to the 5-position, while the nitro group directs incoming nucleophiles. nih.gov

Optimized Reaction Conditions and Yield Enhancement Strategies in 5-Bromo-2-chloro-3-nitropyridine Synthesis

Optimizing reaction conditions is paramount for maximizing the yield and purity of 5-bromo-2-chloro-3-nitropyridine. This involves careful control of temperature, reaction time, and the choice of reagents and solvents.

In the synthesis of 2-amino-5-bromo-3-nitropyridine, a precursor to the target molecule, the nitration of 2-amino-5-bromopyridine is typically carried out in a mixture of sulfuric acid and nitric acid. The temperature is carefully controlled, starting at 0°C and gradually increasing to 50-60°C to ensure complete reaction while minimizing side products. orgsyn.org

For the conversion of an amino group to a chloro group, one procedure describes the use of lithium chloride in an analogous method to that described by Jouve and Bergman, which resulted in an 84% yield of 5-bromo-2-chloro-3-nitropyridine from 2-amino-5-bromo-3-nitropyridine. chemicalbook.com

In another example, the synthesis of 5-bromo-2-methoxy-3-nitropyridine (B130787) from 5-bromo-2-chloro-3-nitropyridine was optimized by reacting it with sodium methoxide (B1231860) in methanol (B129727). The reaction was initiated at 0°C and then allowed to warm to room temperature, achieving a 98% yield. chemicalbook.com

Yield enhancement can also be achieved by using a one-pot method. A high-yield preparation of 2-chloro-5-nitropyridine involves the condensation of a 2-halogenated acrylate (B77674) with nitromethane (B149229) and triethyl orthoformate, followed by cyclization and chlorination in a single pot. google.com

Exploration of Novel Synthetic Routes and Catalytic Systems for Halogenated Nitropyridines

The development of novel synthetic routes and catalytic systems is an active area of research aimed at improving the efficiency, selectivity, and environmental footprint of halogenated nitropyridine synthesis.

One innovative approach for the 3-selective halogenation of pyridines involves a ring-opening, halogenation, and ring-closing sequence. chemrxiv.org This method transforms the pyridine into a reactive alkene intermediate, which then undergoes highly regioselective halogenation under mild conditions. chemrxiv.org

Catalytic systems are also being explored to facilitate these transformations. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are used to introduce aryl groups onto the pyridine ring. mdpi.com While not directly for the synthesis of 5-bromo-2-chloro-3-nitropyridine, these methods highlight the potential of catalysis in functionalizing pyridine derivatives.

In the context of nitration, the use of nitro-saccharin in the presence of Lewis acids has been shown to nitrate (B79036) some pyridines. youtube.com This offers a potentially milder alternative to the traditional strong acid methods. youtube.com

Process Development and Scalability Considerations for 5-Bromo-2-chloro-3-nitropyridine Production

Scaling up the synthesis of 5-bromo-2-chloro-3-nitropyridine from the laboratory to an industrial scale presents several challenges. These include ensuring consistent quality, managing reaction exotherms, handling hazardous reagents safely, and optimizing process economics.

One patented method for the large-scale production of 5-bromo-2-nitropyridine (B47719), a related compound, involves the oxidation of 2-amino-5-bromopyridine with hydrogen peroxide. chemicalbook.com This method highlights the importance of reagent selection for scalability.

The preparation of 2-chloro-5-nitropyridine on a larger scale has been addressed by a process that starts from a 2-halogenated acrylate, avoiding a separate nitration step and reducing wastewater. google.com This approach emphasizes the benefits of process intensification and waste reduction in industrial synthesis.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine ring is inherently electron-deficient, and this characteristic is significantly amplified by the presence of the strongly deactivating nitro group at the C3 position. This electronic feature makes the ring highly susceptible to attack by nucleophiles, particularly at the positions ortho and para to the nitro group (C2 and C4).

In 5-bromo-2-chloro-3-nitropyridine, the chlorine atom at the C2 position is the primary site for nucleophilic aromatic substitution. The C2 carbon is doubly activated, being adjacent to both the ring nitrogen and the electron-withdrawing nitro group. This strong activation renders the C2 position highly electrophilic and prone to attack by a wide range of nucleophiles. The displacement of the chloride leaving group is a common and efficient method for introducing new functional groups at this position.

Kinetic studies on analogous systems, such as 2-chloro-3-cyano-5-nitropyridine reacting with anilines, demonstrate that such reactions proceed readily. rsc.org The rate of these substitutions is influenced by the solvent, with Lewis basicity appearing to play a dominant role in governing reactivity. rsc.org For 5-bromo-2-chloro-3-nitropyridine, reactions with various nucleophiles lead to the selective substitution of the C2-chloro atom, leaving the C5-bromo atom intact.

Table 1: Examples of Nucleophilic Substitution at the C2 Position This table is illustrative, based on the known reactivity of similar halogenated nitropyridines.

| Nucleophile (Nu-H) | Reagent/Conditions | Product |

|---|---|---|

| R-OH (Alcohol) | NaH, THF | 5-Bromo-2-alkoxy-3-nitropyridine |

| R-NH₂ (Primary Amine) | K₂CO₃, DMF | 5-Bromo-2-(alkylamino)-3-nitropyridine |

| R₂NH (Secondary Amine) | Et₃N, CH₃CN | 5-Bromo-2-(dialkylamino)-3-nitropyridine |

| Ar-SH (Thiol) | Cs₂CO₃, Acetone | 5-Bromo-2-(arylthio)-3-nitropyridine |

The regioselectivity of SNAr reactions on 5-bromo-2-chloro-3-nitropyridine is decisively controlled by the electronic environment of the pyridine ring. The nucleophilic attack occurs almost exclusively at the C2 position, displacing the chloride ion. This high selectivity is attributed to the superior activation of the C2 position compared to the C5 position. The convergence of electron-withdrawing effects from the ring nitrogen (at the ortho position) and the nitro group (at the ortho position) makes the C2 carbon the most electron-deficient center and thus the most favorable site for nucleophilic attack.

While the C5-bromo position is also activated by the nitro group (at the meta position), the effect is significantly weaker. Consequently, the C2-chloro group is preferentially substituted. The substrate scope for this transformation is broad, accommodating a variety of oxygen, nitrogen, and sulfur nucleophiles. This allows for the synthesis of a diverse library of 2-substituted-5-bromo-3-nitropyridines, which can serve as versatile intermediates for further functionalization. researchgate.net

The mechanism of nucleophilic aromatic substitution in halogenated nitropyridines is a well-documented stepwise process known as the SNAr mechanism. researchgate.net The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing a halogen.

The pathway proceeds as follows:

Addition of the Nucleophile: The nucleophile attacks the C2 carbon of 5-bromo-2-chloro-3-nitropyridine, forming a tetrahedral intermediate. This intermediate is a resonance-stabilized anionic σ-complex, often referred to as a Meisenheimer complex. researchgate.net The negative charge is delocalized across the pyridine ring and, most importantly, onto the oxygen atoms of the nitro group, which provides substantial stabilization.

Elimination of the Leaving Group: In the second, typically rapid, step, the aromaticity of the pyridine ring is restored by the expulsion of the leaving group. In this case, the chloride ion is eliminated from the C2 position, yielding the final substitution product.

The formation of the stabilized Meisenheimer complex is the key feature of this mechanism. researchgate.net The ability of the nitro group to delocalize the negative charge lowers the activation energy of the initial addition step, making the reaction feasible under relatively mild conditions. In contrast, a hypothetical attack at the C5 position would result in a less stable intermediate, as the negative charge cannot be as effectively delocalized onto the nitro group from the meta position.

Cross-Coupling Reactions at C5 Position

While the C2 position is dominated by SNAr chemistry, the C5 position, bearing a bromine atom, is the preferred site for metal-catalyzed cross-coupling reactions. This orthogonal reactivity allows for a stepwise and site-selective functionalization of the 5-bromo-2-chloro-3-nitropyridine scaffold.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for forming carbon-carbon bonds. wikipedia.orgbath.ac.uk In these reactions, the reactivity of carbon-halogen bonds towards the palladium catalyst is generally C-I > C-Br > C-Cl. This established trend dictates that the oxidative addition step, which initiates the catalytic cycle, will occur preferentially at the more reactive C5-Br bond over the C2-Cl bond. baranlab.org

This selectivity enables the use of 5-bromo-2-chloro-3-nitropyridine in Suzuki couplings with various boronic acids or esters to introduce new aryl, heteroaryl, or alkyl groups at the C5 position. Similarly, the Heck reaction allows for the introduction of alkenyl groups at the C5 position.

Table 2: Illustrative Palladium-Catalyzed Cross-Coupling Reactions at the C5 Position

| Reaction Type | Coupling Partner | Catalyst System | Product |

|---|---|---|---|

| Suzuki Coupling | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Na₂CO₃ | 2-Chloro-5-aryl-3-nitropyridine |

| Suzuki Coupling | Vinylboronic Acid | Pd(dppf)Cl₂, K₃PO₄ | 2-Chloro-5-vinyl-3-nitropyridine |

| Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 2-Chloro-5-styryl-3-nitropyridine |

The scope of palladium-catalyzed cross-coupling on halogenated pyridines is extensive, enabling the formation of a wide array of C-C and C-N bonds. nih.gov The Suzuki-Miyaura reaction is particularly robust, tolerating a broad range of functional groups on both the pyridine and the boronic acid partner. nih.gov The Heck reaction is also widely applicable for the synthesis of substituted alkenes. libretexts.org Furthermore, C-N bond formation via Buchwald-Hartwig amination provides a direct route to N-arylated pyridines, which are prevalent structures in medicinal chemistry. nottingham.ac.uk

Despite the broad utility, there are limitations.

Catalyst Deactivation: The choice of palladium catalyst and supporting ligands is critical. In some cases, catalyst deactivation can lead to incomplete conversion, particularly with sterically hindered or electronically demanding substrates. nih.gov

Side Reactions: For highly activated substrates like nitropyridines, competitive SNAr reactions can sometimes occur, especially if strong nucleophilic bases are used in the coupling reaction. nih.gov

Substrate Compatibility: Certain functional groups can interfere with the catalytic cycle. For instance, unprotected imidazoles can inhibit the catalyst, leading to poor yields. nih.gov

Selectivity in Polyhalogenated Systems: While the C-Br/C-Cl selectivity is generally reliable, achieving selective coupling at a specific site in a molecule with multiple, similar halogen atoms can be challenging and may require careful optimization of reaction conditions. baranlab.org

The development of new ligands and pre-catalysts continues to expand the scope and overcome the limitations of these powerful synthetic methods. nih.gov

Transformations of the Nitro Group in 5-Bromo-2-chloro-3-nitropyridine

The nitro group at the C-3 position is a key site for chemical modification, primarily through reduction, which opens pathways to a variety of amino-substituted pyridines.

The reduction of the nitro group in 5-bromo-2-chloro-3-nitropyridine to a primary amine is a fundamental transformation, yielding 3-amino-5-bromo-2-chloropyridine (B1291305). This conversion is a crucial step in the synthesis of more complex heterocyclic compounds. While specific optimized conditions for this exact transformation are not extensively documented in publicly available literature, the reduction of nitropyridines is a well-established area of organic synthesis.

Commonly employed methods for the reduction of nitroarenes, which are applicable to halogenated nitropyridines, include catalytic hydrogenation and chemical reduction. For instance, the reduction of the related compound, 2-amino-5-bromo-3-nitropyridine, to 2,3-diamino-5-bromopyridine (B182523) can be achieved using reduced iron in a mixture of ethanol (B145695) and water with a catalytic amount of hydrochloric acid. orgsyn.org Another method involves the use of a sodium hydroxide (B78521) solution with an aluminum-nickel alloy. orgsyn.org

For the analogous 2-bromo-5-chloro-3-nitropyridine, the nitro group can be reduced to an amine with high selectivity using catalytic hydrogenation with hydrogen gas and a palladium-on-carbon catalyst (H₂/Pd-C) in ethanol at room temperature. Alternatively, chemical reduction using iron in the presence of hydrochloric acid (Fe/HCl) in refluxing ethanol can also effect this transformation, albeit sometimes with lower yields due to potential dehalogenation side reactions. These established methods provide a strong basis for the successful reduction of 5-bromo-2-chloro-3-nitropyridine.

Table 1: Representative Methods for the Reduction of Halogenated Nitropyridines

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 2-Amino-5-bromo-3-nitropyridine | Reduced iron, 95% ethanol, water, conc. HCl, steam bath, 1 hour | 2,3-Diamino-5-bromopyridine | Not specified | orgsyn.org |

| 2-Amino-5-bromo-3-nitropyridine | Sodium hydroxide solution, aluminum-nickel alloy | 2,3-Diamino-5-bromopyridine | Variable | orgsyn.org |

| 2-Bromo-5-chloro-3-nitropyridine | H₂, Pd-C, ethanol, 25°C | 2-Bromo-5-chloro-3-aminopyridine | >90 | |

| 2-Bromo-5-chloro-3-nitropyridine | Fe, HCl, refluxing ethanol | 2-Bromo-5-chloro-3-aminopyridine | 75-80 |

Investigations of Chlorine and Bromine Lability in 5-Bromo-2-chloro-3-nitropyridine

The pyridine ring in 5-bromo-2-chloro-3-nitropyridine is electron-deficient, which activates the halogen atoms towards nucleophilic aromatic substitution (SNAr). The relative reactivity of the chlorine at C-2 and the bromine at C-5 is a subject of mechanistic interest.

Studies on the isomeric compound, 2-bromo-5-chloro-3-nitropyridine, provide valuable insights into the expected reactivity. In this isomer, the chlorine atom at the 5-position can be displaced by nucleophiles such as ammonia (B1221849). For example, treatment with aqueous ammonia at 80°C for 4 hours results in the formation of 2-bromo-5-amino-3-nitropyridine in 68% yield. In contrast, the bromine atom at the 2-position can be substituted by sodium methoxide in methanol at 60°C for 3 hours, affording 2-methoxy-5-chloro-3-nitropyridine in 55% yield. This suggests that the position of the halogen on the pyridine ring, and its electronic environment, plays a crucial role in its lability. The strong electron-withdrawing effect of the nitro group significantly facilitates these substitution reactions.

Further illustrating the nuanced reactivity of halopyridines, studies on 5-bromo-2-chloro-3-fluoropyridine (B1227324) show that chemoselectivity can be achieved. Catalytic amination using a palladium-Xantphos complex selectively substitutes the bromide at the 5-position. researchgate.net Conversely, under neat conditions without a catalyst, substitution is favored at the 2-chloro position. researchgate.net Selective substitution of the 3-fluoro group can also be achieved under specific SNAr conditions. researchgate.net While the electronic influence of a 3-fluoro group differs from a 3-nitro group, these findings underscore the potential for selective functionalization of the different halogen atoms in 5-bromo-2-chloro-3-nitropyridine based on the chosen reaction conditions.

Table 2: Nucleophilic Substitution Reactions on a Halogenated Nitropyridine Isomer

| Starting Material | Reagent/Conditions | Displaced Halogen | Product | Yield (%) | Reference |

| 2-Bromo-5-chloro-3-nitropyridine | NH₃ (aq), 80°C, 4 h | Chlorine | 2-Bromo-5-amino-3-nitropyridine | 68 | |

| 2-Bromo-5-chloro-3-nitropyridine | NaOMe/MeOH, 60°C, 3 h | Bromine | 2-Methoxy-5-chloro-3-nitropyridine | 55 |

Derivatization and Analogue Synthesis Based on the 5 Bromo 2 Chloro 3 Nitropyridine Scaffold

Synthesis of Substituted Nitropyridine Derivatives

The derivatization of 5-bromo-2-chloro-3-nitropyridine is primarily achieved through nucleophilic substitution of its halogen atoms and reduction of the nitro group. The chlorine atom at the C-2 position, being ortho to the electron-withdrawing nitro group, is particularly susceptible to displacement by various nucleophiles.

Research has demonstrated the conversion of 5-bromo-2-chloro-3-nitropyridine into its amino derivative, 3-amino-5-bromo-2-chloropyridine (B1291305), by reduction of the nitro group. chemicalbook.com This transformation introduces a key functional group for further synthetic manipulations. Another common derivatization involves the reaction with amines. The reaction of halogenated nitropyridines with amines is a well-established method for creating substituted aminopyridines. lumenlearning.comlibretexts.org For instance, related compounds like 2-chloro-3(5)-nitropyridines readily react with nucleophiles such as 4-aminophenol, where the chlorine atom is displaced to form a new carbon-oxygen bond. nih.gov Similarly, the bromine atom can be substituted, as seen in the reaction of 5-bromo-2-nitropyridine (B47719) with piperazine (B1678402) derivatives to yield products like 4-(6-Nitro-pyridin-3-yl)-piperazine-1-carboxylic acid tert-butyl ester. google.com

The synthesis of 5-bromo-2-chloro-3-nitropyridine itself is typically achieved from 2-amino-5-bromo-3-nitropyridine (B172296). chemicalbook.com The subsequent reduction of the nitro group in these scaffolds is a critical step for creating intermediates like diamino pyridines, which are precursors for more complex structures. orgsyn.org

Table 1: Examples of Substituted Pyridine (B92270) Derivatives from Halogenated Nitropyridines

| Starting Material | Reagent/Condition | Product | Reference |

|---|---|---|---|

| 5-Bromo-2-chloro-3-nitropyridine | Reduction (e.g., Fe/HCl) | 3-Amino-5-bromo-2-chloropyridine | chemicalbook.com |

| 2-Amino-5-bromo-3-nitropyridine | Reduction (e.g., Fe/acid) | 2,3-Diamino-5-bromopyridine (B182523) | orgsyn.org |

| 2-Chloro-5-nitropyridine (B43025) | 4-Aminophenol | Substituted (5-nitropyridin-2-yl)oxy aniline (B41778) derivative | nih.gov |

| 5-Bromo-2-nitropyridine | tert-Butyl piperazine-1-carboxylate | 4-(6-Nitropyridin-3-yl)-piperazine-1-carboxylic acid tert-butyl ester | google.com |

Formation of Fused Heterocyclic Systems Utilizing 5-Bromo-2-chloro-3-nitropyridine

5-Bromo-2-chloro-3-nitropyridine is a valuable precursor for the synthesis of fused heterocyclic systems, particularly those containing the pyrido[2,3-b]pyrazine (B189457) core. nih.gov The general strategy involves converting the starting material into a 2,3-diaminopyridine (B105623) intermediate. This is typically accomplished by first reducing the nitro group at the 3-position to an amino group, followed by the nucleophilic substitution of the chlorine atom at the 2-position with an amine.

For example, the reduction of 2-amino-5-bromo-3-nitropyridine yields 2,3-diamino-5-bromopyridine. orgsyn.org This diamine is a critical building block. It can undergo condensation reactions with α-dicarbonyl compounds, such as oxalic acid or 2,2'-pyridil, to form the pyrazine (B50134) ring, resulting in the formation of 7-substituted pyrido[2,3-b]pyrazine derivatives. researchgate.net These fused systems are of significant interest in materials science and medicinal chemistry. rsc.orgnih.gov

The synthesis of these fused systems often employs microwave-assisted, solvent-free, and catalyst-free conditions, which can lead to good yields and short reaction times. researchgate.net

Table 2: Synthesis of Pyrido[2,3-b]pyrazine Systems

| Precursor | Condensation Partner | Fused Product Type | Reference |

|---|---|---|---|

| 5-Bromo-2,3-diaminopyridine | Oxalic Acid | Pyrido[2,3-b]pyrazine-2,3-dione | researchgate.net |

| 5-Bromo-2,3-diaminopyridine | 2,2'-Pyridil | 7-Bromo-2,3-di(pyridin-2-yl)pyrido[2,3-b]pyrazine | researchgate.net |

| 2,3-Diaminopyridine | Indane-1,3-dione and Aromatic Aldehydes | Indeno[2',1':5,6]pyrido[2,3-b]pyrazine derivatives | nih.gov |

Design and Synthesis of Novel Analogues for Specific Research Objectives

The functional group tolerance and predictable reactivity of halogenated nitropyridines like 5-bromo-2-chloro-3-nitropyridine make them ideal starting points for designing novel analogues with specific biological or material properties.

In medicinal chemistry, nitropyridine scaffolds are used to synthesize potent enzyme inhibitors. For example, derivatives have been developed as Janus kinase 2 (JAK2) inhibitors and glycogen (B147801) synthase kinase-3 (GSK3) inhibitors, which are relevant targets for inflammatory diseases and neurological disorders, respectively. nih.gov The synthesis of these inhibitors often involves a sequence of nucleophilic substitutions of the halogen atoms and modifications of the nitro group. nih.gov Another significant application is the synthesis of cyclin-dependent kinase (CDK) inhibitors, such as pyrido[2,3-d]pyrimidin-7-ones, which have been investigated as anti-cancer agents. google.com

Beyond pharmaceuticals, these scaffolds are used to create materials with unique properties. Novel pyrido[2,3-b]pyrazine derivatives have been synthesized and investigated for their potential in electrochemical DNA sensing and for their nonlinear optical (NLO) properties. rsc.orgnih.gov Furthermore, nitropyridine derivatives have been developed for agrochemical applications, serving as potent herbicides and insecticides. nih.gov

Structure-Reactivity Relationships in Derivatization Processes of Halogenated Nitropyridines

The reactivity of halogenated nitropyridines in derivatization reactions, particularly nucleophilic aromatic substitution (SNAr), is governed by the nature and position of both the halogen substituents and the electron-withdrawing nitro group.

In 5-bromo-2-chloro-3-nitropyridine, the pyridine ring is strongly activated towards nucleophilic attack. The chlorine atom at the C-2 position and the bromine atom at the C-5 position are the leaving groups. The reactivity of these halogens is dictated by their position relative to the nitro group at C-3. The chlorine at C-2 is ortho to the nitro group, while the bromine at C-5 is meta. In SNAr reactions, leaving groups at positions ortho and para to a strong electron-withdrawing group are significantly more activated than those at a meta position. This is because the resonance stabilization of the negatively charged Meisenheimer complex intermediate is possible only when the nucleophile attacks the ortho or para position.

Therefore, the chlorine atom at C-2 of 5-bromo-2-chloro-3-nitropyridine is expected to be substantially more reactive towards nucleophiles than the bromine atom at C-5. This differential reactivity allows for selective, stepwise substitution reactions, enabling chemists to first replace the chlorine atom and then, under potentially harsher conditions, replace the bromine atom. This principle is demonstrated in the synthesis of GSK3 inhibitors from 2,6-dichloro-3-nitropyridine, where the two chlorine atoms are substituted sequentially. nih.gov

The nature of the halogen itself also plays a role, with the typical reactivity order in SNAr being F > Cl > Br > I. However, the activation provided by the ring position relative to the nitro group is often the dominant factor in these pyridine systems. acs.org Unusual rearrangements, such as nitro-group migration, have also been observed under specific conditions in the reaction of related bromo-nitropyridines with amines, highlighting the complex reactivity of these scaffolds. clockss.org

Applications in Advanced Organic Synthesis Research

5-Bromo-2-chloro-3-nitropyridine as a Versatile Synthetic Synthon

5-Bromo-2-chloro-3-nitropyridine serves as a highly valuable synthon, or synthetic building block, in organic chemistry due to the differential reactivity of its substituents. innospk.comambeed.com The presence of two distinct halogen atoms (bromine and chlorine) and an electron-withdrawing nitro group on the pyridine (B92270) ring allows for a range of selective chemical transformations. pipzine-chem.com This versatility makes it a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. innospk.comchemicalbook.com

The reactivity of the halogen atoms is a key feature of this synthon. The bromine atom is generally more reactive than the chlorine atom towards nucleophilic substitution, allowing for sequential and site-selective reactions. pipzine-chem.com This differential reactivity enables chemists to introduce a variety of functional groups at specific positions on the pyridine ring. Furthermore, the nitro group can be readily reduced to an amino group, which can then participate in a wide array of subsequent reactions, such as diazotization or acylation, further expanding the synthetic possibilities. innospk.com

The pyridine ring itself, being an electron-deficient aromatic system, can also participate in various reactions. The strategic placement of the bromo, chloro, and nitro groups influences the electron density of the ring, activating or deactivating certain positions towards further substitution or modification. This intricate interplay of functional groups makes 5-bromo-2-chloro-3-nitropyridine a powerful tool for the synthesis of highly substituted and functionally diverse pyridine derivatives.

Table 1: Physicochemical Properties of 5-Bromo-2-chloro-3-nitropyridine

| Property | Value | Source |

| Molecular Formula | C5H2BrClN2O2 | chemicalbook.comamerigoscientific.comsigmaaldrich.comnih.govsynquestlabs.comthermofisher.com |

| Molecular Weight | 237.44 g/mol | chemicalbook.comamerigoscientific.comsigmaaldrich.comnih.govthermofisher.com |

| Appearance | Yellow crystalline powder | thermofisher.com |

| Melting Point | 64-70 °C | sigmaaldrich.comthermofisher.com |

| CAS Number | 67443-38-3 | chemicalbook.comamerigoscientific.comsigmaaldrich.comnih.govsynquestlabs.com |

| InChI Key | WWQQPSDIIVXFOX-UHFFFAOYSA-N | amerigoscientific.comsigmaaldrich.comnih.govthermofisher.com |

Strategies for Constructing Complex Molecular Architectures Using 5-Bromo-2-chloro-3-nitropyridine

The unique structural features of 5-bromo-2-chloro-3-nitropyridine provide a platform for the strategic construction of complex molecular architectures. pipzine-chem.com Chemists can employ a variety of synthetic strategies to elaborate upon this core structure, leading to the creation of novel and intricate molecules. innospk.comambeed.com

One common strategy involves the sequential and regioselective substitution of the halogen atoms. As the bromine at the 5-position is generally more susceptible to nucleophilic attack than the chlorine at the 2-position, a wide range of nucleophiles can be introduced at the C-5 position first. This can be followed by a second substitution at the C-2 position, often requiring more forcing conditions or the use of a suitable catalyst. This stepwise approach allows for the precise installation of different functionalities at defined locations on the pyridine ring.

Another powerful strategy involves the transformation of the nitro group. The reduction of the nitro group to an amine opens up a vast landscape of synthetic possibilities. innospk.com This newly formed amino group can be acylated, alkylated, or used as a directing group for further functionalization of the pyridine ring. It can also serve as a key handle for the construction of fused heterocyclic systems through intramolecular cyclization reactions.

Furthermore, the bromine and chlorine atoms can participate in various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the connection of the pyridine core to other aromatic or aliphatic fragments. This strategy is particularly valuable for the synthesis of biaryl compounds and other extended conjugated systems, which are of significant interest in materials science and medicinal chemistry.

Integration into Multi-Component Reactions for Pyridine Scaffolds

While specific examples of 5-bromo-2-chloro-3-nitropyridine's direct use in multi-component reactions (MCRs) are not extensively documented in the provided search results, its inherent reactivity makes it a plausible candidate for such transformations. MCRs, where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. The diverse functional handles on 5-bromo-2-chloro-3-nitropyridine could potentially be exploited in the design of novel MCRs to rapidly generate libraries of substituted pyridine scaffolds. For instance, the sequential reaction of the two halogen atoms with different nucleophiles, followed by a transformation of the nitro group, could be envisioned within a one-pot MCR protocol.

Utility in Heterocyclic Compound Construction and Diversification

5-Bromo-2-chloro-3-nitropyridine is a valuable precursor for the synthesis and diversification of a wide range of heterocyclic compounds. innospk.comambeed.comchemicalbook.com Its utility extends beyond simple functional group interconversions to the construction of more complex, fused heterocyclic systems. synquestlabs.comrsc.org

The selective reactivity of the halogens allows for the stepwise introduction of various nucleophiles, leading to a diverse array of substituted pyridines. pipzine-chem.com For example, reaction with amines, alcohols, or thiols can yield aminopyridines, alkoxypyridines, or thiopyridines, respectively. These derivatives can then serve as building blocks for further synthetic elaborations.

The reduction of the nitro group to an amine is a pivotal step in many synthetic sequences. The resulting 3-amino-5-bromo-2-chloropyridine (B1291305) is a key intermediate for the construction of fused heterocycles. For instance, this amino group can be condensed with various bifunctional reagents to form new rings fused to the pyridine core. This strategy has been employed to synthesize a variety of bicyclic and polycyclic heterocyclic systems, which are prevalent motifs in many biologically active molecules.

Furthermore, the bromine atom can be utilized in intramolecular cyclization reactions to form fused rings. For example, if a suitable nucleophilic group is introduced at the 2-position, it can displace the bromine at the 5-position to form a new heterocyclic ring. This approach provides a powerful method for the construction of a variety of fused pyridine derivatives. The ability to generate a wide range of structurally diverse heterocyclic compounds from a single, readily available starting material underscores the significant utility of 5-bromo-2-chloro-3-nitropyridine in modern synthetic chemistry. sigmaaldrich.com

Exploration of Biological Activities of 5 Bromo 2 Chloro 3 Nitropyridine Derivatives and Analogues

Research on Antimicrobial Properties of Nitropyridine Derivatives

Nitropyridine derivatives have demonstrated notable antimicrobial activities. nih.govnih.gov The presence of a nitro group, often in combination with halogens, is a key feature in many compounds exhibiting antibacterial and antifungal effects. mdpi.comencyclopedia.pub

The antibacterial potential of nitropyridine derivatives has been a subject of significant research. nih.govnih.gov Studies have shown that these compounds can be effective against a range of both Gram-positive and Gram-negative bacteria. nih.gov

For instance, a series of nicotinic acid benzylidene hydrazide derivatives were synthesized, and it was found that compounds bearing nitro substituents were among the most active against strains like S. aureus and E. coli. nih.gov Similarly, research on 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines has highlighted their potential as substitutes for known antibiotics, with their antibacterial activity being dependent on their specific structure. nih.gov The mechanism of action for many nitro-containing antibacterials involves the intracellular reduction of the nitro group, leading to the formation of toxic intermediates that can damage bacterial DNA and other vital components. encyclopedia.pub

In one study, newly synthesized pyridine (B92270) and thienopyridine derivatives showed good to strong antimicrobial activity against E. coli and B. mycoides. bohrium.comresearchgate.net Specifically, one compound demonstrated a minimal inhibitory concentration (MIC) of 0.0195 mg/mL against E. coli and less than 0.0048 mg/mL against B. mycoides. researchgate.net Another related compound also showed significant inhibition against these bacteria. bohrium.comresearchgate.net The presence of both a nitro group and halogen atoms in a molecule has been observed to result in significant antibacterial activity. encyclopedia.pub

Table 1: Examples of Antibacterial Activity in Nitropyridine Derivatives

| Compound/Derivative Class | Bacterial Strain(s) | Observed Activity | Reference(s) |

| Nicotinic acid benzylidene hydrazides with nitro groups | S. aureus, E. coli | Most active among tested derivatives | nih.gov |

| 2-Amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines | Gram-positive and Gram-negative bacteria | Potential antibiotic substitutes | nih.gov |

| Pyridine and thienopyridine derivatives | E. coli, B. mycoides | MIC values as low as <0.0048 mg/mL | bohrium.comresearchgate.net |

| Halogenated nitro derivatives | S. aureus | MIC in the range of 15.6–62.5 μg/mL | encyclopedia.pub |

Similar to their antibacterial counterparts, nitropyridine derivatives have also been investigated for their antifungal properties. nih.govnih.gov The structural features that confer antibacterial activity often translate to antifungal efficacy as well.

In the same study of nicotinic acid benzylidene hydrazide derivatives, those with nitro substituents were also the most potent against the fungal strains C. albicans and A. niger. nih.gov Research into flavonoid derivatives containing both a nitro group and a halogen (chlorine or bromine) also demonstrated significant inhibitory effects against pathogenic yeast like C. albicans. mdpi.com For example, 6-chloro-8-nitroflavone and 6-bromo-8-nitroflavone showed strong inhibition of C. albicans growth. mdpi.com

Furthermore, newly synthesized pyridine and thienopyridine derivatives have exhibited good to strong activity against C. albicans. bohrium.comresearchgate.net One compound showed a maximum inhibition zone of 33 mm against B. mycoides and 29 mm against C. albicans. researchgate.net Another compound had a MIC value of 0.039 mg/mL against C. albicans. researchgate.net This indicates the potential of these derivatives as broad-spectrum antimicrobial agents. Pyrimidine (B1678525) derivatives have also been synthesized and shown to possess fungicidal activities against various phytopathogenic fungi. nih.gov

Table 2: Examples of Antifungal Activity in Nitropyridine Derivatives

| Compound/Derivative Class | Fungal Strain(s) | Observed Activity | Reference(s) |

| Nicotinic acid benzylidene hydrazides with nitro groups | C. albicans, A. niger | Most active among tested derivatives | nih.gov |

| Halogenated nitroflavonoids | C. albicans | Strong inhibitory effect | mdpi.com |

| Pyridine and thienopyridine derivatives | C. albicans | Inhibition zone up to 29 mm; MIC of 0.039 mg/mL | bohrium.comresearchgate.net |

| Halogenated nitro derivatives | Candida sp. | MFC in the range of 15–500 62.5 μg/mL | encyclopedia.pub |

| Pyrimidine derivatives | Various phytopathogenic fungi | Potent fungicidal activities | nih.gov |

Investigations into Antiviral Potential of Halogenated Nitropyridine Analogues

The search for new antiviral agents is a critical area of research, and halogenated pyridine analogues have emerged as a promising class of compounds. mdpi.commdpi.com The incorporation of halogens into a molecule can significantly influence its antiviral activity. mdpi.com

Studies have demonstrated that halogenated compounds can exhibit potential against a range of viruses, including SARS-CoV-2. mdpi.com The proposed mechanisms of action include the inhibition of viral RNA, interaction with non-structural proteins involved in replication, or affinity for viral envelope proteins. mdpi.com For instance, halogenated compounds derived from L-tyrosine have been shown to inhibit SARS-CoV-2. mdpi.com

Specifically, acyclic halogenated tubercidins, which are pyrrolo[2,3-d]pyrimidine nucleoside analogues, have been evaluated for their ability to inhibit human cytomegalovirus (HCMV). nih.gov The 5-bromo acyclic tubercidin (B1682034) was found to be a more potent inhibitor of viral replication than its chloro- and iodo-substituted counterparts. nih.gov This compound demonstrated strong inhibition of HCMV DNA synthesis, with a 50% inhibitory concentration (I50) comparable to that of ganciclovir. nih.gov This highlights the potential of halogenated heterocyclic compounds in the development of new antiviral therapies. nih.gov

Research on Anticancer Activities of Pyridine Derivatives

Pyridine derivatives are a significant class of compounds in the development of anticancer drugs. nih.govijsat.orgresearchgate.net They form the scaffold for numerous compounds that have been investigated for their ability to treat various types of cancer, including breast, lung, and liver cancer. ekb.eg

The anticancer activity of pyridine derivatives is often attributed to their ability to interfere with critical cellular pathways involved in tumor growth and progression. ijsat.org For example, some pyridine derivatives have been designed as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in angiogenesis, the formation of new blood vessels that supply tumors. ekb.eg Nicotinamide derivatives, a class of pyridine compounds, have shown anti-proliferative activities against colon and liver cancer cell lines. ekb.eg

Another mechanism of action for some pyridine derivatives is the inhibition of histone deacetylases (HDACs), enzymes that are often dysregulated in cancer. ijsat.org Furthermore, some pyridine derivatives have been shown to be highly potent against breast and lung cancer cell lines, with IC50 values in the low micromolar range. ekb.eg Molecular docking studies have often corroborated the in vitro cytotoxic data, providing insights into the binding of these compounds to their molecular targets. ekb.eg

Table 3: Examples of Anticancer Activity in Pyridine Derivatives

| Derivative Class | Cancer Cell Line(s) | Mechanism of Action (if known) | Observed Activity (IC50) | Reference(s) |

| Nicotinamide derivatives | HCT-116 (colon), HepG2 (liver) | VEGFR-2 inhibition | 15.4 µM (HCT-116), 9.8 µM (HepG2) | ekb.eg |

| Pyridine derivative | HepG2 (liver), MCF-7 (breast) | VEGFR-2 inhibition | 21.00 µM (HepG2), 26.10 µM (MCF-7) | ekb.eg |

| Pyridine derivatives | MCF-7 (breast), A549 (lung) | Not specified | 3.42 µM (MCF-7), 5.97 µM (A549) | ekb.eg |

| Pyridine-urea hybrids | MCF-7 (breast) | VEGFR-2 phosphorylation inhibition | Strong inhibitory activity | ijsat.org |

Enzyme Inhibition Studies and Molecular Target Identification of Derivatives

Derivatives of 5-Bromo-2-chloro-3-nitropyridine and related analogues are often designed to target specific enzymes involved in disease processes. Over the past few decades, nitropyridines have been shown to inhibit enzymes like cytosolic thioredoxin reductase 1, which is a target for anticancer therapy. nih.gov

In the context of antiviral research, halogenated nucleoside analogues have been shown to inhibit viral DNA synthesis. nih.gov For example, 5-bromo acyclic tubercidin was a potent inhibitor of human cytomegalovirus (HCMV) DNA synthesis. nih.gov

In the field of neurodegenerative diseases, pyridine derivatives have been designed as cholinesterase inhibitors. nih.gov A study of new pyrimidine and pyridine diamines identified them as dual binding site inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with some compounds exhibiting nanomolar inhibitory constants (Ki). nih.govacs.org The mixed inhibition mechanism observed suggests that these compounds may interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.govacs.org Molecular docking studies have helped to confirm the interaction modes of these compounds with the enzymatic active site. nih.gov

Furthermore, nitropyridine derivatives have been investigated as inhibitors of other enzymes, such as chymotrypsin (B1334515) and urease. nih.gov A 5-nitropyridin-2-yl derivative exhibited dual inhibition with IC50 values of 8.67 ± 0.1 μM against chymotrypsin and 29.21 ± 0.98 μM against urease. nih.gov Another area of research has focused on the inhibition of glycogen (B147801) synthase kinase-3 (GSK3) by heterocyclic compounds derived from 2,6-dichloro-3-nitropyridine. nih.gov Additionally, aminopyridine-containing spiro derivatives have been designed and evaluated as inhibitors of EGFR and ERBB2 kinases, which are important targets in cancer therapy. tandfonline.com

Structure-Activity Relationship (SAR) Studies in Biologically Active Pyridine Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds and for designing new, more potent derivatives. researchgate.net For pyridine analogues, SAR studies have provided valuable insights into the structural features that govern their antimicrobial, antiviral, and anticancer activities. mdpi.com

In the context of antimicrobial activity, it has been observed that the presence of both a halogen and a nitro substituent on the pyridine ring can lead to promising antimicrobial properties. mdpi.com For instance, in a series of nicotinic acid benzylidene hydrazide derivatives, compounds with nitro groups were found to be the most active against both bacteria and fungi. nih.gov The position of these substituents can also play a critical role.

Regarding anticancer activity, a review of pyridine derivatives with antiproliferative activity indicated that the presence and position of -OMe, -OH, -C=O, and -NH2 groups can enhance their effects. nih.gov Conversely, pyridine derivatives with halogen atoms or bulky groups in their structures sometimes exhibit lower antiproliferative activity. nih.gov In the design of VEGFR-2 inhibitors, specific substitutions on the pyridine ring have been shown to be critical for potent cytotoxic properties. ekb.eg

For enzyme inhibitors, SAR studies have helped to elucidate the key interactions between the ligand and the enzyme's active site. For example, in the development of cholinesterase inhibitors, it was found that pyridine derivatives were generally more potent against butyrylcholinesterase (BChE) than the corresponding pyrimidine compounds. nih.govacs.org The length of a flexible linker between two aromatic moieties was also found to influence inhibitory potency. nih.govacs.org These SAR insights are invaluable for the rational design of more effective and selective therapeutic agents. researchgate.net

Potential Applications in Agrochemical Research and Development

The chemical scaffold of 5-bromo-2-chloro-3-nitropyridine serves as a crucial starting point for the synthesis of a variety of biologically active molecules with potential use in the agrochemical sector. The specific arrangement of its functional groups—a bromine atom, a chlorine atom, and a nitro group on a pyridine ring—offers multiple reactive sites for chemical modification. This allows for the creation of diverse derivatives and analogues. Researchers have explored these new compounds for their potential as active ingredients in herbicides and insecticides. The pyridine ring is a common feature in many successful agrochemicals, and the introduction of halogen and nitro substituents can significantly influence the biological activity of the resulting molecules. These groups can affect factors such as the compound's mode of action, uptake by the target organism, and metabolic stability.

Herbicidal Compound Development

The development of novel herbicides is a key area of agrochemical research, and derivatives of substituted pyridines are actively investigated for their phytotoxic properties. While direct herbicidal data on 5-bromo-2-chloro-3-nitropyridine is not the primary focus, its role as an intermediate is significant. For instance, related structures like 5-chloro-3-fluoro-2-phenoxypyridines have been synthesized and tested for their herbicidal effects. researchgate.net In one study, a series of these compounds incorporating a 1,3,4-oxadiazole (B1194373) ring were developed and evaluated against various weeds. researchgate.net The research demonstrated that many of these synthesized derivatives exhibited moderate to high levels of herbicidal activity against tested weed species when applied at a rate of 125 grams per hectare. researchgate.net

Notably, the specific substitutions on the phenoxy and oxadiazole rings were found to be critical for the herbicidal efficacy. For example, one of the most potent compounds identified was 5-chloro-3-fluoro-2-(4-{(R)-1-[5-(2-propynylthio)-1,3,4-oxadiazol-2-yl]ethoxy}phenoxy)pyridine, which showed strong herbicidal action without causing injury to the crop. researchgate.net This highlights how the core pyridine structure, similar to that of 5-bromo-2-chloro-3-nitropyridine, can be elaborated to produce selective and effective herbicides.

Another area of research involves cinmethylin (B129038) analogs. nih.gov Although not direct derivatives, these studies on C5-substituted analogues provide insight into how modifications on the pyridine or related rings can impact herbicidal activity. For example, research on these analogues revealed that introducing electron-withdrawing groups, such as halogens, on the benzene (B151609) ring attached to the core structure resulted in high herbicidal activity. nih.gov

The table below summarizes findings for a class of herbicidal compounds derived from a related pyridine structure.

| Compound Class | Target Weeds | Key Findings | Reference |

|---|---|---|---|

| 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring | Graminaceous plants | Showed moderate to high activity at 125 g/ha. Specific derivatives exhibited potent activity with crop safety. | researchgate.net |

| C5-substituted Cinmethylin Analogs | Echinochloa oryzicola, Echinochloa crus-galli, Schoenoplectus juncoides | Electron-withdrawing groups on the benzene ring enhanced herbicidal activity. A 2-fluoro analog demonstrated excellent activity at low concentrations. | nih.gov |

Insecticidal Compound Development

The pyridine scaffold is a well-established platform for the discovery of new insecticides. The structural features of 5-bromo-2-chloro-3-nitropyridine make it a valuable building block for creating novel insecticidal compounds. The development of neonicotinoids, a major class of insecticides, is a prominent example of the successful application of pyridine-based chemistry in this field.

Research into new insecticidal agents has led to the synthesis and evaluation of various pyridine derivatives. For example, studies on thieno[2,3-b]pyridines and pyrazolo[3,4-b]pyridines, which can be synthesized from pyridine precursors, have shown promising insecticidal activity against pests like the cotton aphid (Aphis gossypii). nih.gov In a recent study, several newly synthesized compounds from these classes were evaluated, with some showing significant efficacy. nih.gov

The table below presents research findings on the insecticidal activity of certain pyridine derivative families.

| Compound Class | Target Pest | Key Findings | Reference |

|---|---|---|---|

| Thieno[2,3-b]pyridines and Pyrazolo[3,4-b]pyridines | Aphis gossypii (Cotton aphid) | Certain derivatives showed promising insecticidal results, affecting nymphal duration, generation time, and adult longevity. | nih.gov |

| 1,3,4-Oxadiazole Derivatives | General | This class of compounds, which can be linked to pyridine structures, is known to have a diverse range of biological activities, including insecticidal properties. | researchgate.net |

Computational and Spectroscopic Studies in 5 Bromo 2 Chloro 3 Nitropyridine Research

Quantum Chemical Calculations for Molecular Structure and Electronic Properties of Nitropyridines

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the molecular and electronic structure of nitropyridine systems. Methods like B3LYP, often paired with basis sets such as 6-311G or 6-311++G(d,p), are employed to optimize the molecular geometry and predict various electronic properties. nih.govsynquestlabs.comchemicalbook.com

These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from crystallographic studies. nih.gov Furthermore, quantum chemistry allows for the calculation of electronic properties that are difficult to measure directly. This includes the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). synquestlabs.com For instance, the analysis of atomic charges can reveal the most likely sites for nucleophilic or electrophilic attack, thereby offering insights into the molecule's reactivity. synquestlabs.comthermofisher.com In studies of related nitropyridine derivatives, DFT calculations have been successfully used to determine molecular structures and compare them to X-ray diffraction data. nih.gov Such theoretical investigations are crucial for understanding the influence of various substituents, like the bromo, chloro, and nitro groups in 5-Bromo-2-chloro-3-nitropyridine, on the geometry and electronic nature of the pyridine (B92270) ring. chemicalbook.com

Table 1: Typical Parameters in Quantum Chemical Calculations for Nitropyridines

| Parameter | Description | Common Methods/Basis Sets | Reference |

|---|---|---|---|

| Geometry Optimization | Calculation of the lowest energy conformation of the molecule. | DFT (e.g., B3LYP) with basis sets like 6-311G(2d,2p) or 6-311++G(d,p). | nih.govsynquestlabs.com |

| Vibrational Frequencies | Prediction of infrared and Raman active vibrational modes. | DFT (e.g., B3LYP). Often scaled to match experimental data. | nih.gov |

| Electronic Properties | Calculation of HOMO-LUMO gap, Mulliken atomic charges, dipole moment, and polarizability. | DFT, HF, MP2. | synquestlabs.comchemicalbook.com |

| Molecular Electrostatic Potential (MEP) | Visualization of the charge distribution and prediction of reactive sites. | Calculated from the optimized geometry using DFT. | synquestlabs.com |

Spectroscopic Characterization Methodologies for Structural Elucidation of Derivatives (e.g., NMR, IR, Mass Spectrometry)

The structural elucidation of 5-Bromo-2-chloro-3-nitropyridine and its derivatives is heavily reliant on a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for determining the carbon-hydrogen framework of the molecule. For 5-Bromo-2-chloro-3-nitropyridine, ¹H NMR spectroscopy is used to confirm the identity of the product. The expected spectrum would show two distinct signals for the two protons on the pyridine ring. For example, a reported ¹H NMR spectrum in CDCl₃ showed signals at δ 8.36 (d, J=1Hz, H-6) and 8.69 (d, J=1Hz, H-4). chemicalbook.com ¹³C NMR would further complement this by showing the signals for each unique carbon atom in the molecule.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of 5-Bromo-2-chloro-3-nitropyridine is expected to show characteristic absorption bands corresponding to the C-Br, C-Cl, C=N, and C=C bonds within the aromatic ring, as well as the distinctive symmetric and asymmetric stretching vibrations of the nitro group (NO₂). Commercial suppliers confirm that the infrared spectrum of their product conforms to the expected structure. scbt.com

Mass Spectrometry (MS) provides information about the mass-to-charge ratio of the parent molecule and its fragments, thereby confirming the molecular weight. For 5-Bromo-2-chloro-3-nitropyridine (C₅H₂BrClN₂O₂), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its elemental composition. nih.gov

Table 2: Spectroscopic Data for 5-Bromo-2-chloro-3-nitropyridine and Related Analogs

| Compound | Technique | Observed Data | Reference |

|---|---|---|---|

| 5-Bromo-2-chloro-3-nitropyridine | ¹H NMR (400 MHz, CDCl₃) | δ 8.36 (d, J=1Hz, 1H), 8.69 (d, J=1Hz, 1H) | chemicalbook.com |

| 5-Bromo-2-chloro-3-nitropyridine | Infrared (IR) | Conforms to structure | scbt.com |

| 5-Bromo-2-nitropyridine (B47719) | ¹H NMR | Provides spectrum for comparison | sapphirebioscience.com |

| 5-Bromo-2-chloropyridine | ¹H NMR | Provides spectrum for comparison | nih.gov |

| 2-Chloro-5-nitropyridine (B43025) | GC-MS | m/z peaks at 158 (M+), 112, 76, 50 | libretexts.org |

Theoretical Modeling of Reaction Mechanisms and Transition States

Beyond static molecular properties, computational chemistry is instrumental in exploring the dynamics of chemical reactions involving nitropyridines. Theoretical modeling can be used to map out entire reaction pathways, identify intermediate structures, and calculate the activation energies associated with transition states. chemicalbook.com

By applying quantum chemistry methods, researchers can investigate the mechanisms of nucleophilic aromatic substitution, which is a key reaction type for halogenated nitropyridines. Calculations can determine the relative energies of potential intermediates (such as Meisenheimer complexes) and transition states for substitution at different positions on the pyridine ring. thermofisher.com This allows for predictions of reaction regioselectivity, which can then be verified experimentally. Studies on related systems, like nitropyrazole derivatives, have successfully used DFT calculations to rationalize unexpected reactivity, such as substitution at an electronically unfavorable position. thermofisher.com Similarly, the torsional motion of the nitro group and its dependency on the applied level of theory has been explored to understand its influence on reactivity and stability. chemicalbook.com Such modeling provides a molecular-level understanding of why certain products are formed over others, guiding the strategic design of synthetic routes.

Crystallographic Studies of 5-Bromo-2-chloro-3-nitropyridine and its Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. This technique yields accurate data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or π-stacking, within the crystal lattice.

While a specific, publicly available crystal structure for 5-Bromo-2-chloro-3-nitropyridine was not identified in the searched databases, the methodology is frequently applied to its derivatives. For example, the crystal structure of the related compound 2-Chloro-5-nitropyridine is available in the Cambridge Structural Database (CSD). libretexts.org The analysis of such a structure reveals how the molecules pack in the unit cell and the nature of the forces holding the crystal together. This information is invaluable for understanding the physical properties of the material and for rationalizing its chemical behavior in the solid state. The crystallographic data for a derivative provides a strong model for the expected structural features of 5-Bromo-2-chloro-3-nitropyridine.

Table 3: Example Crystallographic Data for the Related Compound 2-Chloro-5-nitropyridine

| Parameter | Value | Reference |

|---|---|---|

| Compound | 2-Chloro-5-nitropyridine | libretexts.org |

| CSD Number | 774285 | libretexts.org |

| Formula | C₅H₃ClN₂O₂ | libretexts.org |

| Crystal System | Not specified in abstract | libretexts.org |

| Space Group | Not specified in abstract | libretexts.org |

| Unit Cell Dimensions | Not specified in abstract | libretexts.org |

| Significance | Provides definitive 3D structure and packing information. | libretexts.org |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Bromo-2-chloro-3-nitropyridine, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via halogenation and nitration of pyridine derivatives. For example, bromination of 2-chloro-3-nitropyridine using bromine in sulfuric acid under controlled temperature (0–5°C) can yield the product . Alternative routes include nucleophilic aromatic substitution (SNAr) on pre-functionalized pyridines, where chloro and nitro groups direct bromination to the 5-position . Optimize yields by monitoring reaction time (6–8 hours) and using anhydrous conditions to avoid hydrolysis of intermediates .

Q. How should researchers characterize 5-Bromo-2-chloro-3-nitropyridine using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR : Use -NMR to confirm substitution patterns: the pyridine ring protons show distinct splitting due to electron-withdrawing nitro and halogen groups. Look for a singlet near δ 8.5–9.0 ppm for the proton adjacent to the nitro group .

- HPLC-MS : Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and ESI-MS for purity assessment. The molecular ion peak [M+H] should appear at m/z 236.9 (calculated for CHBrClNO) .

- FT-IR : Verify nitro group presence via asymmetric stretching at ~1530 cm and symmetric stretching at ~1350 cm .

Q. What safety protocols are critical when handling 5-Bromo-2-chloro-3-nitropyridine?

- Methodological Answer :

- Personal Protection : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of dust or vapors .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous cleanup to prevent unintended reactions .

- Storage : Store in airtight containers at 2–8°C to prevent thermal decomposition, which can release toxic NO gases .

Advanced Research Questions

Q. How does the nitro group influence the reactivity of 5-Bromo-2-chloro-3-nitropyridine in cross-coupling reactions?

- Methodological Answer : The nitro group deactivates the pyridine ring, directing electrophilic substitution to the 5-position. However, in Suzuki-Miyaura coupling, the bromine at C5 acts as the primary leaving group. Use Pd(PPh) as a catalyst with arylboronic acids in THF/water (3:1) at 80°C. Note that the nitro group stabilizes the transition state, accelerating oxidative addition but may require higher catalyst loading (5–10 mol%) due to steric hindrance .

Q. What computational methods are effective for predicting the regioselectivity of derivatization reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) to model electron density maps. The nitro group creates a strong electron-deficient region at C5, favoring nucleophilic attack or metal insertion .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways. Polar solvents stabilize intermediates in SNAr reactions, reducing activation energy .

Q. How can researchers resolve contradictions in reported melting points (e.g., 137–141°C vs. 78–80°C)?

- Methodological Answer : Discrepancies arise from polymorphic forms or impurities.

- DSC Analysis : Perform differential scanning calorimetry at 10°C/min to identify phase transitions. A sharp endotherm at 137–141°C indicates the pure form, while broad peaks suggest impurities .

- Recrystallization : Purify using ethyl acetate/hexane (1:3) to isolate the thermodynamically stable polymorph .

Key Notes for Experimental Design

- Contradictions in Data : Cross-validate melting points and spectral data with independent sources (e.g., Sigma-Aldrich vs. Santa Cruz Biotechnology) to account for batch variability .

- Advanced Applications : Explore the compound as a precursor for pharmaceuticals (e.g., kinase inhibitors) by substituting bromine with heterocycles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.